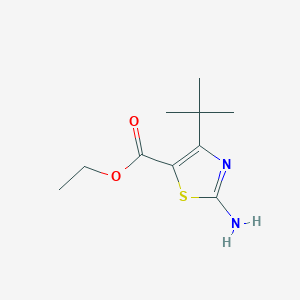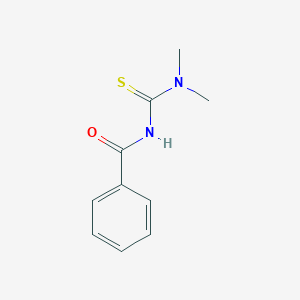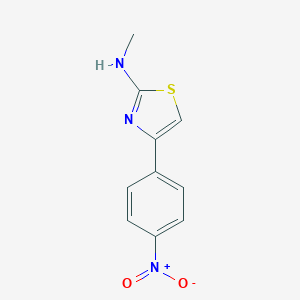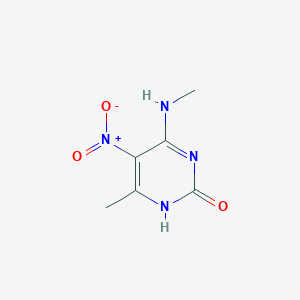
4-Methyl-6-(methylamino)-5-nitropyrimidin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-(methylamino)-5-nitropyrimidin-2(1h)-one, also known as Methylaminopyrimidinone or MAP, is a chemical compound that has been widely used in scientific research. This compound is a heterocyclic organic compound that belongs to the pyrimidine family. The synthesis of MAP is a complex process that requires the use of various chemicals and techniques.
Mechanism of Action
The mechanism of action of MAP is not well understood, but it is believed to act as a nucleic acid base analog. MAP has been shown to inhibit the activity of DNA polymerase and reverse transcriptase, which are enzymes involved in DNA replication and transcription. This inhibition may be due to the structural similarity between MAP and the natural nucleic acid bases, which allows MAP to compete with them for binding to the enzymes.
Biochemical and Physiological Effects:
MAP has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that MAP can induce apoptosis, or programmed cell death, in cancer cells. MAP has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, MAP has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MAP in lab experiments is its ability to label proteins in living cells. This allows researchers to study protein dynamics and interactions in real-time, without the need for fixation or staining. However, the low yield and high cost of MAP can be a limitation for some experiments. In addition, the potential cytotoxicity of MAP may limit its use in certain applications.
Future Directions
There are several potential future directions for research on MAP. One area of interest is the development of new synthetic methods for MAP that are more efficient and cost-effective. Another area of interest is the development of new applications for MAP in the field of protein labeling and imaging. Finally, further studies are needed to fully understand the mechanism of action of MAP and its potential therapeutic applications in the treatment of cancer and other diseases.
Conclusion:
In conclusion, 4-Methyl-6-(methylamino)-5-nitropyrimidin-2(1h)-one, or MAP, is a heterocyclic organic compound that has been widely used in scientific research. The synthesis of MAP is a complex process that requires the use of various chemicals and techniques. MAP has been shown to have a number of biochemical and physiological effects, including the ability to label proteins in living cells and induce apoptosis in cancer cells. While there are some limitations to the use of MAP in lab experiments, there are also several potential future directions for research on this compound.
Synthesis Methods
The synthesis of MAP is a complex process that involves the reaction of 4-methyl-5-nitropyrimidine-2,6-diamine with formaldehyde and methylamine. The reaction takes place in the presence of a catalyst, such as sodium hydroxide, and requires careful control of temperature and pH. The yield of MAP is typically low, ranging from 20-40%, but the purity of the compound can be improved through recrystallization.
Scientific Research Applications
MAP has been widely used in scientific research as a tool to study various biological processes. One of the main applications of MAP is in the field of protein labeling and imaging. MAP can be conjugated with fluorescent dyes or other tags to label proteins and track their movement in living cells. This technique has been used to study protein trafficking, protein-protein interactions, and protein turnover.
properties
CAS RN |
5177-15-1 |
|---|---|
Product Name |
4-Methyl-6-(methylamino)-5-nitropyrimidin-2(1h)-one |
Molecular Formula |
C6H8N4O3 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
6-methyl-4-(methylamino)-5-nitro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H8N4O3/c1-3-4(10(12)13)5(7-2)9-6(11)8-3/h1-2H3,(H2,7,8,9,11) |
InChI Key |
ARIDMAKFIUPVNQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=O)N1)NC)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NC(=O)N1)NC)[N+](=O)[O-] |
Other CAS RN |
5177-15-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





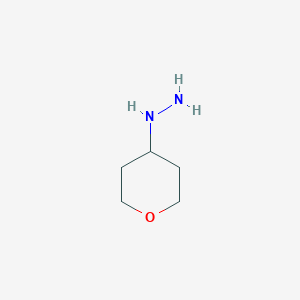
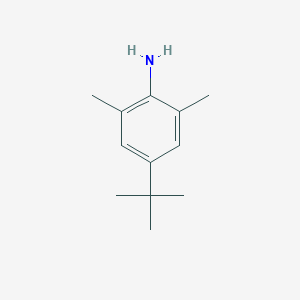
![Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]-](/img/structure/B189660.png)
![Benzamide, N-[(hexahydro-1H-azepin-1-yl)thioxomethyl]-4-methoxy-](/img/structure/B189661.png)

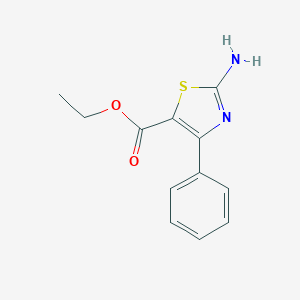
![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B189665.png)
